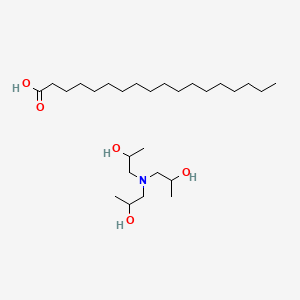
TIPA-Stearate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadecanoic acid, compd. with 1,1’,1’‘-nitrilotris[2-propanol] (1:1) is a chemical compound formed by the combination of octadecanoic acid and 1,1’,1’‘-nitrilotris[2-propanol] in a 1:1 molar ratio. Octadecanoic acid, also known as stearic acid, is a saturated fatty acid commonly found in animal and plant fats. 1,1’,1’'-nitrilotris[2-propanol] is a triol compound with three hydroxyl groups attached to a nitrogen atom. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of octadecanoic acid, compd. with 1,1’,1’‘-nitrilotris[2-propanol] typically involves the reaction of octadecanoic acid with 1,1’,1’'-nitrilotris[2-propanol] under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with the addition of a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux temperature and stirred for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of octadecanoic acid, compd. with 1,1’,1’'-nitrilotris[2-propanol] is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The industrial process also involves rigorous quality control measures to ensure the consistency and reliability of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Octadecanoic acid, compd. with 1,1’,1’'-nitrilotris[2-propanol] undergoes various chemical reactions, including:
Esterification: The compound can undergo further esterification reactions with other carboxylic acids or alcohols.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions to yield octadecanoic acid and 1,1’,1’'-nitrilotris[2-propanol].
Oxidation: The hydroxyl groups in 1,1’,1’'-nitrilotris[2-propanol] can be oxidized to form corresponding ketones or aldehydes.
Common Reagents and Conditions
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid, organic solvents like toluene or dichloromethane, and elevated temperatures.
Hydrolysis: Acidic or basic aqueous solutions, moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide, acidic or basic conditions.
Major Products Formed
Esterification: Various esters depending on the reactants used.
Hydrolysis: Octadecanoic acid and 1,1’,1’'-nitrilotris[2-propanol].
Oxidation: Corresponding ketones or aldehydes from the oxidation of hydroxyl groups.
Aplicaciones Científicas De Investigación
Octadecanoic acid, compd. with 1,1’,1’'-nitrilotris[2-propanol] has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Studied for its potential effects on cell membranes and its role in lipid metabolism.
Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, lubricants, and plasticizers due to its emulsifying and stabilizing properties.
Mecanismo De Acción
The mechanism of action of octadecanoic acid, compd. with 1,1’,1’‘-nitrilotris[2-propanol] involves its interaction with lipid membranes and proteins. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. The hydroxyl groups in 1,1’,1’'-nitrilotris[2-propanol] can form hydrogen bonds with proteins and other biomolecules, affecting their structure and function. The compound’s emulsifying properties also play a role in its mechanism of action, facilitating the formation of stable emulsions in various applications.
Comparación Con Compuestos Similares
Similar Compounds
Octadecanoic acid, compd. with 2,2’,2’'-nitrilotris[ethanol] (11): Similar structure but with ethanol groups instead of propanol groups.
Hexadecanoic acid, compd. with 1,1’,1’'-nitrilotris[2-propanol] (11): Similar structure but with hexadecanoic acid instead of octadecanoic acid.
Dodecanoic acid, compd. with 1,1’,1’'-nitrilotris[2-propanol] (11): Similar structure but with dodecanoic acid instead of octadecanoic acid.
Uniqueness
Octadecanoic acid, compd. with 1,1’,1’‘-nitrilotris[2-propanol] is unique due to its specific combination of octadecanoic acid and 1,1’,1’‘-nitrilotris[2-propanol], which imparts distinct chemical and physical properties. The long carbon chain of octadecanoic acid provides hydrophobic characteristics, while the hydroxyl groups in 1,1’,1’'-nitrilotris[2-propanol] offer hydrophilic properties, making the compound an effective emulsifier and stabilizer in various applications.
Propiedades
Número CAS |
10042-67-8 |
|---|---|
Fórmula molecular |
C27H57NO5 |
Peso molecular |
475.7 g/mol |
Nombre IUPAC |
1-[bis(2-hydroxypropyl)amino]propan-2-ol;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C9H21NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-7(11)4-10(5-8(2)12)6-9(3)13/h2-17H2,1H3,(H,19,20);7-9,11-13H,4-6H2,1-3H3 |
Clave InChI |
PJXWYLSAKUNJSC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CC(CN(CC(C)O)CC(C)O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)O.CC(CN(CC(C)O)CC(C)O)O |
Key on ui other cas no. |
10042-67-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















